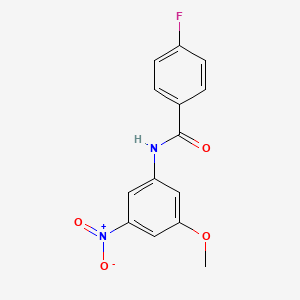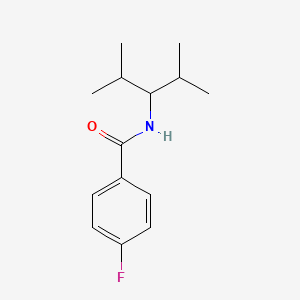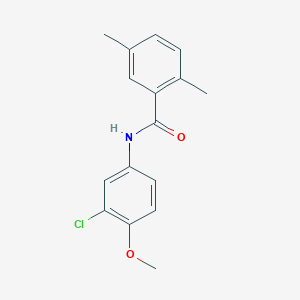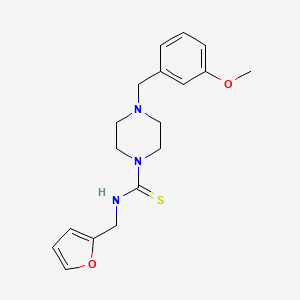
4-fluoro-N-(3-methoxy-5-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(3-methoxy-5-nitrophenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 4-fluoro-N-(3-methoxy-5-nitrophenyl)benzamide is not fully understood, but it is believed to involve interactions with specific targets in biological systems. For example, its fluorescence properties are thought to be due to its ability to bind to specific proteins or other biomolecules, which can then be visualized using fluorescence microscopy. Its antibacterial and antifungal activities may be due to its ability to disrupt bacterial or fungal cell membranes, while its antitumor activity may be due to its ability to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific biological system being studied. In general, it has been found to have a low toxicity profile and is relatively well-tolerated by cells and organisms. However, it can have specific effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which can lead to changes in neurotransmitter levels and neurological function.
实验室实验的优点和局限性
One of the main advantages of 4-fluoro-N-(3-methoxy-5-nitrophenyl)benzamide for lab experiments is its versatility. It can be used in a wide range of applications, from fluorescent imaging to enzyme inhibition studies. It is also relatively easy to synthesize and purify, making it accessible to researchers with varying levels of expertise. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effectiveness can vary depending on the specific biological system being studied, which can make it challenging to generalize results across different applications.
未来方向
There are many potential future directions for research on 4-fluoro-N-(3-methoxy-5-nitrophenyl)benzamide. One area of interest is its potential as a fluorescent probe for imaging of biological systems. Researchers could investigate its binding properties to specific proteins or other biomolecules, as well as its effectiveness in different imaging modalities. Another area of interest is its potential as a therapeutic agent for neurological disorders or cancer. Researchers could investigate its ability to inhibit specific enzymes or pathways involved in these diseases, as well as its toxicity profile and effectiveness in animal models. Finally, researchers could investigate its potential as a building block for the synthesis of other benzamide derivatives with novel biological activities.
合成方法
The synthesis of 4-fluoro-N-(3-methoxy-5-nitrophenyl)benzamide involves the reaction of 4-fluoro-3-nitroaniline with 3-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation between the amine group of 4-fluoro-3-nitroaniline and the carboxylic acid group of 3-methoxybenzoic acid. The resulting product is then purified by recrystallization or chromatography.
科学研究应用
4-fluoro-N-(3-methoxy-5-nitrophenyl)benzamide has been found to have a wide range of scientific research applications. It has been studied for its potential as a fluorescent probe for imaging of biological systems, as well as for its antibacterial, antifungal, and antitumor activities. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurological disorders.
属性
IUPAC Name |
4-fluoro-N-(3-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-21-13-7-11(6-12(8-13)17(19)20)16-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBXVKJKUMIOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-dimethyl-1-[2-(4-morpholinyl)phenyl]-4(1H)-pyridinone](/img/structure/B5770216.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5770241.png)
![N-(2-methylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5770244.png)
![1-[(4'-methoxy-4-biphenylyl)sulfonyl]pyrrolidine](/img/structure/B5770247.png)
![3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one](/img/structure/B5770254.png)
![8-ethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5770259.png)

![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770275.png)
![2-methyl-3-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5770278.png)

![7-nitro-2-(2-thienyl)-3-[(2-thienylmethylene)amino]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5770289.png)
